Basaljel

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Hydroxides - Aluminum Hydroxide - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

12538-82-8 |

|---|---|

Molecular Formula |

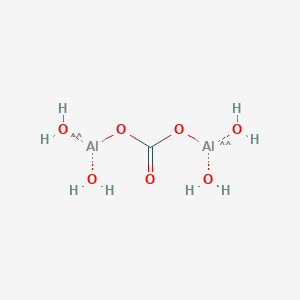

CH8Al2O7 |

Molecular Weight |

186.03 g/mol |

InChI |

InChI=1S/CH2O3.2Al.4H2O/c2-1(3)4;;;;;;/h(H2,2,3,4);;;4*1H2/q;2*+1;;;;/p-2 |

InChI Key |

OENJZQFHILJLAW-UHFFFAOYSA-L |

SMILES |

C(=O)(O[Al])O[Al].O.O.O.O |

Canonical SMILES |

C(=O)(O[Al])O[Al].O.O.O.O |

Synonyms |

aluminum basic carbonate aluminum hydroxycarbonate gel Basaljel basic aluminum carbonate gel |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Aluminum Carbonate Under High-Pressure CO₂ Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of aluminum carbonate (Al₂(CO₃)₃), a compound historically considered too unstable to exist under normal conditions. Recent advancements in high-pressure synthesis have enabled the formation of stable, anhydrous aluminum carbonate, opening new avenues for research and potential applications. This document details the underlying chemistry of its instability, provides a protocol for its high-pressure synthesis, and presents relevant data for scientific and research purposes.

Introduction: The Challenge of Aluminum Carbonate

Aluminum carbonate, with the chemical formula Al₂(CO₃)₃, is a salt of the weak acid H₂CO₃ and the weak base Al(OH)₃. For many years, its existence as a simple, stable compound was debated in the scientific community[1][2]. Attempts to synthesize it through traditional aqueous precipitation methods invariably lead to the formation of aluminum hydroxide (B78521) (Al(OH)₃) and the release of carbon dioxide gas[3][4][5]. This is due to the strong tendency of the aluminum ion (Al³⁺) to hydrolyze in water.

However, a breakthrough in 2023 demonstrated that anhydrous aluminum carbonate can be synthesized by reacting aluminum oxide (Al₂O₃) with carbon dioxide (CO₂) under extremely high-pressure and high-temperature conditions. The resulting compound was found to be stable and could be recovered at ambient conditions, challenging the long-held view of its inherent instability[6][7]. This guide focuses primarily on this novel high-pressure methodology.

Understanding the Instability at Ambient Conditions

The instability of aluminum carbonate in the presence of moisture stems from the high charge density of the aluminum cation (Al³⁺). This small, highly charged ion strongly polarizes the electron cloud of the carbonate anion (CO₃²⁻) and readily reacts with water (hydrolyzes). This process leads to the immediate decomposition into more stable products.

The key factors are:

-

Hydrolysis : The Al³⁺ ion is highly acidic and reacts with water to form aluminum hydroxide, releasing protons which then react with the carbonate ions to form carbonic acid, which in turn decomposes to CO₂ and water.

-

Polarization : The high charge density of Al³⁺ distorts the C-O bonds within the carbonate ion, weakening them and making the compound susceptible to decomposition.

References

- 1. researchgate.net [researchgate.net]

- 2. Al2(CO3)3 → Al2O3 + 3 CO2 - Balanced equation | Chemical Equations online! [chemequations.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Characterization of Hydrated Basic Aluminum Carbonate Minerals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of hydrated basic aluminum carbonate minerals. These materials, including naturally occurring minerals and synthetic layered double hydroxides (LDHs), are of significant interest in various scientific and pharmaceutical applications due to their unique structural and chemical properties. This document outlines detailed experimental protocols for their characterization, presents quantitative data for comparative analysis, and visualizes the characterization workflow.

Introduction to Hydrated Basic Aluminum Carbonate Minerals

Hydrated basic aluminum carbonates are a class of compounds containing aluminum, carbonate, and hydroxyl groups, along with water molecules. While simple aluminum carbonate is highly unstable and not well-characterized, several hydrated basic forms are known to exist as minerals and can be synthesized in the laboratory.[1] Notable examples include scarbroite (Al₅(CO₃)(OH)₁₃·5H₂O) and hydroscarbroite (Al₁₄(CO₃)₃(OH)₃₆·nH₂O).[1]

In recent years, synthetic aluminum-containing layered double hydroxides (LDHs) with carbonate as the interlayer anion have garnered significant attention. These materials, often referred to as hydrotalcite-like compounds, have a general formula of [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M³⁺ is Al³⁺ and Aⁿ⁻ is CO₃²⁻.[2][3][4] Their layered structure, anion-exchange capabilities, and thermal properties make them suitable for applications such as drug delivery, catalysis, and as antacids.

A thorough characterization of these minerals is crucial for understanding their structure-property relationships and for ensuring their suitability for specific applications. This guide focuses on the key analytical techniques employed for this purpose: X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and Scanning Electron Microscopy (SEM).

Synthesis of Hydrated Basic Aluminum Carbonate Minerals

The co-precipitation method is a widely used and effective technique for the synthesis of hydrated basic aluminum carbonate minerals, particularly aluminum-containing LDHs.[2][4][5]

Experimental Protocol: Co-precipitation Synthesis

-

Preparation of Salt Solutions: Prepare an aqueous solution containing the desired molar ratio of aluminum nitrate (B79036) (Al(NO₃)₃·9H₂O) and a divalent metal nitrate (e.g., magnesium nitrate, Mg(NO₃)₂·6H₂O).[2]

-

Preparation of Alkaline Solution: Prepare an aqueous solution of sodium carbonate (Na₂CO₃) and sodium hydroxide (B78521) (NaOH).[2]

-

Co-precipitation: Slowly add the mixed metal nitrate solution to the alkaline solution under vigorous stirring. Maintain a constant pH during the precipitation by the controlled addition of the NaOH solution.[5]

-

Aging: The resulting slurry is typically aged at an elevated temperature (e.g., 60-80 °C) for a specific duration to improve crystallinity.[2]

-

Washing and Drying: The precipitate is then filtered, washed thoroughly with deionized water to remove any unreacted salts, and dried in an oven at a controlled temperature (e.g., 80-100 °C).

Characterization Techniques and Experimental Protocols

A multi-technique approach is essential for a comprehensive characterization of hydrated basic aluminum carbonate minerals.

X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phases and determining the structural properties of these minerals.

-

Sample Preparation: The dried mineral sample is finely ground to a homogenous powder using a mortar and pestle. The powder is then mounted onto a sample holder.

-

Instrument Setup: A powder X-ray diffractometer with a Cu Kα radiation source is commonly used. Data is typically collected over a 2θ range of 5° to 70°.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases by comparing the peak positions and intensities with standard diffraction databases (e.g., JCPDS-ICDD). The lattice parameters, crystallite size, and interlayer spacing can be calculated from the diffraction data. The sharp and symmetric peaks at low 2θ values are characteristic of layered materials.[6]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the mineral, providing information about the presence of carbonate, hydroxyl groups, and water molecules.

-

Sample Preparation: A small amount of the finely ground sample is mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.[1]

-

Data Acquisition: The FTIR spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.[7]

-

Spectral Interpretation: The absorption bands in the spectrum are assigned to specific vibrational modes of the functional groups.

Thermogravimetric Analysis (TGA)

TGA provides quantitative information about the thermal stability and composition of the hydrated minerals by measuring the mass loss as a function of temperature.

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA crucible, typically made of alumina (B75360) or platinum.

-

Instrument Setup: The TGA instrument is programmed to heat the sample from ambient temperature to a high temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[8][9]

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the different stages of mass loss, which correspond to dehydration, dehydroxylation, and decarbonation.[10][11][12]

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology, particle size, and shape of the mineral crystals.

-

Sample Mounting: A small amount of the powder sample is mounted on an aluminum stub using double-sided conductive carbon tape.[13][14]

-

Coating: To prevent charging of the sample by the electron beam, a thin layer of a conductive material (e.g., gold or platinum) is sputtered onto the sample surface.[13][15]

-

Imaging: The sample is then introduced into the SEM chamber, and images are taken at various magnifications to observe the morphology.

Quantitative Data Presentation

The following tables summarize key quantitative data for the characterization of hydrated basic aluminum carbonate minerals.

Table 1: XRD Data for Selected Hydrated Basic Aluminum Carbonate Minerals

| Mineral/Compound | Crystal System | Lattice Parameters | Key d-spacing (Å) | Reference |

| Scarbroite | Triclinic | a = 9.94 Å, b = 14.88 Å, c = 26.47 Å, α = 98.7°, β = 96.5°, γ = 89.0° | - | [16] |

| Hydroscarbroite | Triclinic | - | 9.0 (vvs), 4.713 (m), 4.386 (m) | [17][18][19] |

| Dawsonite | Orthorhombic | a = 6.65 Å, b = 10.43 Å, c = 5.58 Å | - | - |

| Mg-Al-CO₃ LDH | Hexagonal | a ≈ 3.04 Å, c ≈ 22.7 Å | ~7.6 (003), ~3.8 (006) | [6] |

(vvs = very very strong, m = medium)

Table 2: Characteristic FTIR Absorption Bands for Hydrated Basic Aluminum Carbonate Minerals

| Functional Group | Wavenumber Range (cm⁻¹) | Assignment | Reference |

| O-H stretching (H₂O and OH⁻) | 3200 - 3700 | Stretching vibrations of hydroxyl groups and interlayer water molecules | [1][20] |

| H-O-H bending (H₂O) | 1600 - 1650 | Bending vibration of interlayer water molecules | [1] |

| CO₃²⁻ asymmetric stretching | 1350 - 1550 | Asymmetric stretching of carbonate anions | [1][21] |

| CO₃²⁻ symmetric stretching | 1000 - 1100 | Symmetric stretching of carbonate anions | [20] |

| M-O and M-OH vibrations | 400 - 800 | Lattice vibrations involving metal-oxygen bonds | [21] |

Table 3: Typical Thermal Decomposition Stages of Hydrated Basic Aluminum Carbonate Minerals

| Temperature Range (°C) | Mass Loss Event | Products | Reference |

| < 250 | Dehydration | Loss of physisorbed and interlayer water | [12] |

| 250 - 400 | Dehydroxylation | Loss of structural hydroxyl groups | [12] |

| > 400 | Decarbonation | Decomposition of carbonate ions to form metal oxides and CO₂ | [10][11][22] |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of hydrated basic aluminum carbonate minerals.

Conclusion

The comprehensive characterization of hydrated basic aluminum carbonate minerals is essential for their development and application in research and industry. The combination of XRD, FTIR, TGA, and SEM provides a detailed understanding of their crystal structure, chemical composition, thermal behavior, and morphology. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for scientists and researchers working with these versatile materials. By following a systematic characterization workflow, researchers can ensure the quality and suitability of these minerals for their intended applications, from pharmaceutical formulations to advanced materials.

References

- 1. minsocam.org [minsocam.org]

- 2. openreadings.eu [openreadings.eu]

- 3. Insights into the Synthesis of Layered Double Hydroxide (LDH) Nanoparticles: Part 1. Optimization and Controlled Synthesis of Chloride-Intercalated LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of CuAl-LDHs by Co-Precipitation and Mechanochemical Methods and Selective Hydrogenation Catalysts Based on Them | MDPI [mdpi.com]

- 6. Synthesis and Characterization of Layered Double Hydroxides and Their Potential as Nonviral Gene Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Mineral Analysis by FTIR Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. savemyexams.com [savemyexams.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. cfamm.ucr.edu [cfamm.ucr.edu]

- 15. Sample Preparation Techniques – Conductive Coatings | JEOL Resources [jeolusa.com]

- 16. mindat.org [mindat.org]

- 17. mindat.org [mindat.org]

- 18. Hydroscarbroite Mineral Data [webmineral.com]

- 19. handbookofmineralogy.org [handbookofmineralogy.org]

- 20. A guide to identifying common inorganic fillers and activators using vibrational spectroscopy | The Infrared and Raman Discussion Group [irdg.org]

- 21. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 22. vinci-technologies.com [vinci-technologies.com]

The Enigmatic Instability of Aluminum Carbonate in Aqueous Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum carbonate (Al₂(CO₃)₃) is a compound of significant theoretical interest but profound practical instability, particularly in aqueous solutions. This technical guide delves into the core principles governing its chemical behavior in water, addressing the thermodynamic and kinetic factors that lead to its rapid decomposition. While the isolation of pure, stable aluminum carbonate under ambient aqueous conditions remains a formidable challenge, understanding its transient nature is crucial for various applications, including pharmaceuticals, where basic aluminum carbonate derivatives are utilized as antacids and phosphate (B84403) binders. This document provides a comprehensive overview of the hydrolysis of aluminum carbonate, supported by thermodynamic data, and outlines detailed experimental protocols for studying its instability.

Introduction

Aluminum carbonate is the salt formed from aluminum ions (Al³⁺) and carbonate ions (CO₃²⁻). Despite its simple stoichiometry, the compound is notoriously unstable and readily decomposes in the presence of water. This instability is a consequence of the high charge density of the aluminum cation, which strongly polarizes the carbonate anion, leading to the irreversible hydrolysis of the compound. The reaction yields aluminum hydroxide (B78521) (Al(OH)₃), a gelatinous precipitate, and carbon dioxide gas.

This guide will explore the fundamental chemistry of aluminum carbonate's interaction with water, present available thermodynamic data to quantify its instability, and propose robust experimental methodologies to investigate its ephemeral existence in aqueous solutions.

Chemical Stability and Hydrolysis Pathway

The primary reason for the instability of aluminum carbonate in water is the hydrolysis of the Al³⁺ ion. The small, highly charged aluminum cation is a strong Lewis acid and readily coordinates with water molecules, forming a hydrated aluminum ion, [Al(H₂O)₆]³⁺. This complex is highly acidic and undergoes deprotonation, releasing protons and forming various hydroxoaluminum species. In the presence of carbonate ions, which are basic, a rapid and complete hydrolysis reaction occurs.

The overall hydrolysis reaction is as follows:

Al₂(CO₃)₃(s) + 6H₂O(l) → 2Al(OH)₃(s) + 3CO₂(g) + 3H₂O(l)

This reaction is practically irreversible under standard conditions, driving the equilibrium far to the right and precluding the stable existence of aluminum carbonate in aqueous solutions.

The logical relationship of the hydrolysis process is depicted in the following diagram:

Figure 1. Hydrolysis pathway of aluminum carbonate in water.

Quantitative Data on Stability

Direct experimental determination of the solubility product and hydrolysis rate constants for aluminum carbonate is challenging due to its rapid decomposition. However, thermodynamic data for the reactants and products can be used to estimate the spontaneity of the hydrolysis reaction.

Table 1: Thermodynamic Data for the Hydrolysis of Aluminum Carbonate

| Compound | Chemical Formula | State | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) |

| Aluminum Carbonate | Al₂(CO₃)₃ | (s) | -3397 | -3113 |

| Water | H₂O | (l) | -285.8 | -237.1 |

| Aluminum Hydroxide | Al(OH)₃ | (s) | -1277 | -1154 |

| Carbon Dioxide | CO₂ | (g) | -393.5 | -394.4 |

Note: Thermodynamic data can vary slightly between different sources.

Using the standard Gibbs free energies of formation, the standard Gibbs free energy change (ΔG°) for the hydrolysis reaction can be calculated:

ΔG°rxn = [2 * ΔGf°(Al(OH)₃) + 3 * ΔGf°(CO₂)] - [ΔGf°(Al₂(CO₃)₃) + 3 * ΔGf°(H₂O)] ΔG°rxn = [2 * (-1154) + 3 * (-394.4)] - [-3113 + 3 * (-237.1)] ΔG°rxn = [-2308 - 1183.2] - [-3113 - 711.3] ΔG°rxn = -3491.2 - (-3824.3) ΔG°rxn = +333.1 kJ/mol

The large positive value of ΔG°rxn for the dissolution and subsequent hydrolysis indicates that the overall process is highly spontaneous and irreversible under standard conditions, confirming the extreme instability of aluminum carbonate in aqueous solutions.

Experimental Protocols

Due to the rapid nature of the hydrolysis, conventional solubility and stability studies are not feasible. Advanced techniques are required to investigate the transient existence and decomposition kinetics of aluminum carbonate.

Synthesis of Basic Aluminum Carbonate Gel (for stability studies of related compounds)

This protocol describes the synthesis of a more stable, basic form of aluminum carbonate, which is often the subject of practical studies.

Methodology:

-

Reactant Preparation: Prepare a solution of an aluminum salt (e.g., aluminum chloride, AlCl₃) and a carbonate solution (e.g., sodium carbonate, Na₂CO₃).

-

Precipitation: Slowly add the carbonate solution to the aluminum salt solution under controlled pH (typically between 6.0 and 8.0) and constant stirring. The formation of a gelatinous precipitate of basic aluminum carbonate will be observed.

-

Washing: The precipitate is then washed repeatedly with deionized water to remove any soluble by-products.

-

Characterization: The resulting gel can be characterized using techniques such as X-ray Diffraction (XRD) to determine its amorphous or crystalline nature and Fourier-Transform Infrared (FTIR) spectroscopy to identify the presence of carbonate and hydroxide groups.

Kinetic Study of Hydrolysis using Stopped-Flow Spectrophotometry

This hypothetical protocol outlines how the rapid hydrolysis of aluminum carbonate could be studied.

Methodology:

-

Reactant Preparation: Prepare a dilute solution of a soluble aluminum salt (e.g., Al(NO₃)₃) and a separate dilute solution of a soluble carbonate (e.g., Na₂CO₃). The concentrations should be low to control the reaction rate.

-

Stopped-Flow Mixing: Utilize a stopped-flow instrument to rapidly mix the two reactant solutions. The instrument allows for the monitoring of the reaction on a millisecond timescale.

-

Data Acquisition: Monitor the reaction progress by observing changes in a spectroscopic signal. For instance, a pH indicator that changes color in response to the production of H⁺ ions during hydrolysis could be included in the reaction mixture, and the change in absorbance over time can be recorded. Alternatively, if any of the transient aluminum-carbonate species have a distinct UV-Vis spectrum, its formation and decay can be monitored directly.

-

Kinetic Analysis: The resulting kinetic data (absorbance vs. time) can be fitted to appropriate rate laws to determine the rate constants for the hydrolysis reaction.

The experimental workflow for a stopped-flow kinetic study is illustrated below:

Figure 2. Workflow for kinetic study of aluminum carbonate hydrolysis.

Conclusion

The chemical stability of aluminum carbonate in aqueous solutions is exceedingly low due to its rapid and irreversible hydrolysis to form aluminum hydroxide and carbon dioxide. This inherent instability, driven by the high charge density of the aluminum cation, makes the isolation and characterization of pure aluminum carbonate in the presence of water a significant scientific challenge. While direct quantitative data on its aqueous stability is limited, thermodynamic calculations confirm the spontaneity of its decomposition. For practical applications, particularly in the pharmaceutical field, more stable basic aluminum carbonate derivatives are synthesized and studied. The investigation of the transient nature of aluminum carbonate requires sophisticated experimental techniques, such as stopped-flow spectrophotometry, to probe the kinetics of its rapid decomposition. Further research employing such advanced methodologies could provide deeper insights into the fleeting existence of this enigmatic compound.

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Aluminum Carbonate Compounds

For Immediate Release

A comprehensive technical guide detailing the crystal structure analysis of various aluminum carbonate compounds has been compiled, offering researchers, scientists, and drug development professionals a critical resource for understanding these complex materials. This guide provides an in-depth look at the atomic arrangements of naturally occurring aluminum carbonate minerals—dawsonite (B1143670), scarbroite, and alumohydrocalcite—as well as synthetically produced anhydrous aluminum carbonates, which are typically formed under high-pressure conditions.

The guide meticulously summarizes quantitative crystallographic data into structured tables, allowing for straightforward comparison of key structural parameters. Furthermore, it outlines detailed experimental protocols for the synthesis and analysis of these compounds, providing a roadmap for future research and development.

Key Crystalline Structures at a Glance

The crystal structures of several key aluminum carbonate compounds have been elucidated through advanced analytical techniques, primarily single-crystal and powder X-ray diffraction, as well as electron diffraction.

| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters |

| Dawsonite | NaAl(CO₃)(OH)₂ | Orthorhombic | Imma | a = 6.759 Å, b = 10.425 Å, c = 5.585 Å |

| Scarbroite | Al₅(CO₃)(OH)₁₃·5H₂O | Triclinic | P1 or P1̅ | a = 9.94 Å, b = 14.88 Å, c = 26.47 Å, α = 98.7°, β = 96.5°, γ = 89.0°[1][2] |

| Alumohydrocalcite | CaAl₂(CO₃)₂(OH)₄·4H₂O | Triclinic | P1 or P1̅ | a = 5.71 Å, b = 6.54 Å, c = 14.6 Å, α = 81.8°, β = 83.9°, γ = 86.5°[3] |

| Anhydrous Aluminum Carbonate | Al₂(CO₃)₃ | Orthorhombic | Fdd2 | a = 21.989 Å, b = 10.176 Å, c = 4.4230 Å[1][4] |

In-Depth Structural and Experimental Details

Dawsonite: A Mineral with Pharmaceutical Potential

Dawsonite, a sodium aluminum hydroxycarbonate, has garnered interest for its potential applications, including as an antacid.[5] Its crystal structure was first determined by Frueh and Golightly in 1967 and later refined by Corazza, Sabelli, and Vannucci in 1977.[6]

Atomic Coordinates of Dawsonite: [7]

| Atom | x | y | z |

| Na | 0.25 | 0.75 | 0.25 |

| Al | 0 | 0.5 | 0 |

| C | 0 | 0.254 | 0.25 |

| O1 | 0 | 0.133 | 0.25 |

| O2 | 0 | 0.315 | 0.052 |

| OH | 0.18 | 0.525 | 0.25 |

Experimental Protocol for Dawsonite Crystal Structure Refinement:

The refinement of the dawsonite crystal structure typically involves single-crystal X-ray diffraction. A suitable single crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction data are collected and processed to yield the unit cell dimensions and space group. The atomic positions are then determined and refined using least-squares methods.

Scarbroite and Alumohydrocalcite: Hydrated Aluminum Carbonates

Scarbroite and alumohydrocalcite are hydrated basic aluminum carbonate minerals. Their complex structures have been investigated using powder X-ray diffraction and electron diffraction techniques.

Experimental Protocol for Scarbroite Powder X-ray Diffraction:

The study by Duffin and Goodyear in 1960 utilized X-ray powder diffraction to determine the triclinic unit cell of scarbroite.[1] The fine-grained nature of scarbroite often necessitates the use of powder diffraction methods for structural analysis. The experimental procedure involves grinding the mineral to a fine powder, which is then mounted in a sample holder and analyzed using a powder diffractometer. The resulting diffraction pattern is then indexed to determine the unit cell parameters.

Experimental Protocol for Alumohydrocalcite Electron Diffraction:

Kautz's 1969 investigation of alumohydrocalcite employed electron diffraction.[8] This technique is particularly useful for analyzing very small crystals that may not be suitable for single-crystal X-ray diffraction. The method involves transmitting a beam of electrons through a thin sample of the material and observing the resulting diffraction pattern.

Anhydrous Aluminum Carbonates: Synthesis at Extremes

The synthesis of anhydrous aluminum carbonates, such as Al₂(CO₃)₃, requires high-pressure and high-temperature conditions, as they are unstable under ambient conditions. A recent study by Bayarjargal and colleagues in 2023 detailed the synthesis of these compounds by reacting aluminum oxide (Al₂O₃) with carbon dioxide (CO₂) at pressures between 24 and 28 GPa.[9][10][11]

Experimental Protocol for High-Pressure Synthesis:

The synthesis is typically carried out in a diamond anvil cell (DAC), which is capable of generating extreme pressures. The starting materials are loaded into the DAC, and the pressure is gradually increased. The sample is then heated, often using a laser, to facilitate the reaction. The resulting product can then be analyzed in-situ using techniques like X-ray diffraction to determine its crystal structure.

This technical guide serves as a foundational reference for the scientific community, providing both a summary of existing knowledge and a framework for future investigations into the crystal structures and properties of aluminum carbonate compounds. The detailed methodologies and comparative data presented are expected to accelerate research in materials science, geology, and pharmaceutical development.

References

- 1. webqc.org [webqc.org]

- 2. mindat.org [mindat.org]

- 3. mindat.org [mindat.org]

- 4. Aluminium carbonate - Wikipedia [en.wikipedia.org]

- 5. Dawsonite - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 8. handbookofmineralogy.org [handbookofmineralogy.org]

- 9. Synthesis and Characterization of Ti4+ Containing Carbonates Ti[CO4] and Ti2O3[CO3] - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Decomposition Pathway of Aluminum Carbonate in the Presence of Moisture

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum carbonate (Al₂(CO₃)₃) is a notably unstable compound that readily decomposes in the presence of moisture. This technical guide provides a comprehensive overview of its decomposition pathway, which is fundamentally a hydrolysis process of the aluminum cation in a carbonate-rich aqueous environment. Due to the inherent instability of pure aluminum carbonate, this guide focuses on the reaction of aqueous aluminum salts with carbonate sources, a process that mirrors the decomposition of any transiently formed aluminum carbonate.

This document details the theoretical underpinnings of this instability, the key chemical reactions, and the factors influencing the nature of the decomposition products. It provides detailed experimental protocols for studying the decomposition pathway, including methods for monitoring the reaction kinetics and characterizing the resulting precipitates. Quantitative data from the literature is compiled for easy reference, and signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the processes involved. This guide is intended for researchers and professionals in chemistry, materials science, and pharmaceutical development who require a thorough, practical understanding of the behavior of aluminum salts in carbonate-containing aqueous systems.

Theoretical Background

The instability of aluminum carbonate stems from the high charge density of the aluminum cation (Al³⁺) and the basic nature of the carbonate anion (CO₃²⁻). The small, highly charged Al³⁺ ion strongly polarizes the electron cloud of the carbonate ion, weakening the C-O bonds.[1] In the presence of water, this polarization facilitates a rapid hydrolysis reaction.

In an aqueous environment, the aluminum cation exists as the hexaaqua complex, [Al(H₂O)₆]³⁺. This complex is acidic and undergoes hydrolysis, releasing protons and forming various hydroxoaluminum species. The presence of carbonate ions, which are basic, drives the hydrolysis equilibrium towards the formation of aluminum hydroxide (B78521).

The overall decomposition reaction is:

Al₂(CO₃)₃ (s) + 3H₂O (l) → 2Al(OH)₃ (s) + 3CO₂ (g) [2]

However, the process is more complex than this single equation suggests, involving a series of intermediate steps and the potential formation of various solid phases depending on the reaction conditions, particularly pH.

The speciation of aluminum in the aqueous phase is highly pH-dependent. At low pH, the [Al(H₂O)₆]³⁺ ion is predominant. As the pH increases with the addition of a carbonate source, a series of monomeric and polymeric hydroxoaluminum species are formed.[3][4] These can include [Al(OH)(H₂O)₅]²⁺, [Al(OH)₂(H₂O)₄]⁺, and larger polynuclear species such as [Al₂(OH)₂(H₂O)₈]⁴⁺ and the Keggin-ion [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺.[5]

The final solid precipitate is typically aluminum hydroxide, Al(OH)₃, but its polymorph is sensitive to the pH of precipitation.[6] Amorphous aluminum hydroxide tends to form at pH values below 7.[6] The crystalline form boehmite (γ-AlOOH) can be formed around pH 7, while bayerite (α-Al(OH)₃) is favored in the pH range of 8 to 11.[6]

Furthermore, under certain conditions, particularly with high concentrations of sodium or ammonium (B1175870) carbonate, basic aluminum carbonates such as dawsonite (B1143670) [NaAl(CO₃)(OH)₂] can precipitate.[7][8]

The following diagram illustrates the general decomposition pathway.

Quantitative Data

Due to the extreme instability of pure aluminum carbonate, direct kinetic and thermodynamic data for its decomposition are scarce. However, relevant data for the hydrolysis of aluminum ions and the formation of related stable products like dawsonite are available.

Thermodynamic Data for Dawsonite

Dawsonite [NaAl(CO₃)(OH)₂] is a stable basic aluminum carbonate that can form during the decomposition process. Its thermodynamic properties have been determined.[7][9][10]

| Property | Value | Reference |

| Standard Enthalpy of Formation (ΔHf°) | -469.4 ± 0.7 kcal/mol | [7][9] |

| Standard Gibbs Free Energy of Formation (ΔGf°) | - | [8] |

| Standard Entropy (S°) | 31.55 ± 0.3 cal/deg·mol | [9] |

Equilibrium Constants for Aluminum Hydrolysis

The hydrolysis of the Al³⁺ ion involves multiple equilibria. The equilibrium constants (as -log K) for several of these reactions at 25°C are provided below.[3][11]

| Equilibrium Reaction | -log K | Reference |

| Al³⁺ + H₂O ⇌ [Al(OH)]²⁺ + H⁺ | 4.98 | [3] |

| Al³⁺ + 2H₂O ⇌ [Al(OH)₂]⁺ + 2H⁺ | 10.63 | [3] |

| 2Al³⁺ + 2H₂O ⇌ [Al₂(OH)₂]⁴⁺ + 2H⁺ | 7.62 | [3] |

| 3Al³⁺ + 4H₂O ⇌ [Al₃(OH)₄]⁵⁺ + 4H⁺ | 13.90 | [3] |

| 13Al³⁺ + 32H₂O ⇌ [Al₁₃O₄(OH)₂₄]⁷⁺ + 32H⁺ | 100.03 | [3] |

Experimental Protocols

This section outlines a comprehensive experimental workflow to study the decomposition of "aluminum carbonate" by reacting an aluminum salt solution with a carbonate solution.

The following diagram provides an overview of the experimental workflow.

Experiment 1: Potentiometric Titration and Precipitate Formation

This experiment monitors the pH changes during the reaction of an aluminum salt with a carbonate solution to identify the different stages of hydrolysis and precipitation.

Materials:

-

0.5 M Aluminum chloride (AlCl₃) solution

-

2.0 M Sodium carbonate (Na₂CO₃) solution

-

pH meter with a glass electrode, calibrated with standard buffers

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

-

Deionized water

Procedure:

-

Place a known volume (e.g., 100 mL) of 0.5 M AlCl₃ solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Begin stirring the solution at a constant rate.

-

Titrate the AlCl₃ solution with the 2.0 M Na₂CO₃ solution from the burette, adding the titrant in small increments (e.g., 0.5 mL).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches a plateau in the alkaline region (e.g., pH 10-11).

-

Plot the pH versus the volume of Na₂CO₃ added to obtain a titration curve. The inflection points on the curve correspond to different stages of hydrolysis and precipitation.

-

The precipitate formed can be isolated by filtration, washed with deionized water, and dried for further characterization.[7][12]

Experiment 2: Measurement of Carbon Dioxide Evolution

This experiment quantifies the rate of CO₂ evolution, which is directly proportional to the rate of the decomposition reaction.

Materials:

-

A gas-tight reaction vessel with ports for reagent addition and gas outlet

-

A CO₂ gas sensor or a gas chromatograph (GC)

-

Syringes for reagent injection

-

Thermostatted water bath

Procedure:

-

Assemble the gas-tight reaction vessel in the thermostatted water bath to maintain a constant temperature.

-

Connect the gas outlet of the vessel to the CO₂ sensor or GC.

-

Inject a known volume of deionized water into the vessel and purge with an inert gas (e.g., nitrogen) to establish a baseline with zero CO₂.

-

Inject a known volume of the Na₂CO₃ solution into the vessel.

-

Initiate the reaction by injecting a known volume of the AlCl₃ solution while stirring.

-

Monitor and record the concentration of CO₂ in the outlet gas stream as a function of time.

-

The rate of reaction can be determined from the rate of CO₂ evolution.

Experiment 3: Characterization of Soluble Intermediates by Spectroscopy

This experiment aims to identify the various soluble aluminum species present during the hydrolysis reaction.

Procedure using ²⁷Al NMR Spectroscopy:

-

Prepare a series of samples by mixing the AlCl₃ and Na₂CO₃ solutions at different molar ratios to represent different points along the titration curve from Experiment 1.

-

Acquire ²⁷Al NMR spectra for each sample. A high-field NMR spectrometer is recommended.[13]

-

The chemical shifts in the ²⁷Al NMR spectra can be used to identify different aluminum species. For example, the hexaaquaaluminum ion [Al(H₂O)₆]³⁺ typically shows a sharp resonance around 0 ppm, while polymeric species like the Keggin ion Al₁₃ appear at distinct chemical shifts (around 62.5 ppm).[13] The reference compound is typically a 1.0 M aqueous solution of aluminum nitrate.[14][15]

Experiment 4: Characterization of Solid Precipitates

This experiment identifies the composition and morphology of the solid products of the decomposition reaction.

Procedure:

-

X-ray Diffraction (XRD):

-

Obtain the powder XRD pattern of the dried precipitate from Experiment 1.

-

Compare the diffraction pattern with standard diffraction patterns of aluminum hydroxide polymorphs (e.g., bayerite, gibbsite, nordstrandite), boehmite, and basic aluminum carbonates (e.g., dawsonite) to identify the crystalline phases present.[6][16]

-

-

Scanning Electron Microscopy (SEM):

-

Mount a small amount of the dried precipitate on an SEM stub and coat it with a conductive material (e.g., gold or carbon).

-

Obtain SEM images to observe the morphology and particle size of the precipitate.[17]

-

-

Thermogravimetric Analysis (TGA):

-

Heat a small, accurately weighed sample of the precipitate in a TGA instrument under a controlled atmosphere (e.g., air or nitrogen).

-

Record the mass loss as a function of temperature. The TGA curve will show distinct mass loss steps corresponding to the loss of adsorbed water, dehydroxylation, and decarbonation (if applicable), providing information about the composition and thermal stability of the precipitate.[2][16][18]

-

Logical Relationships and Speciation

The speciation of aluminum during the hydrolysis in the presence of carbonate is critically dependent on pH. The following diagram illustrates the distribution of major aluminum species as a function of pH.

Conclusion

The decomposition of aluminum carbonate in the presence of moisture is a complex hydrolysis process governed by the chemistry of the aqueous aluminum ion in a carbonate environment. The reaction pathway involves the formation of various soluble hydroxoaluminum species and culminates in the precipitation of solid phases, the nature of which is highly dependent on the reaction conditions, especially pH. This guide provides a framework for understanding and experimentally investigating this decomposition pathway. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals working with aluminum salts in applications where their interaction with water and carbonate is a critical consideration. Further research to obtain direct kinetic data for the initial hydrolysis steps in the presence of carbonate would be beneficial for a more complete quantitative understanding of this system.

References

- 1. researchgate.net [researchgate.net]

- 2. msaweb.org [msaweb.org]

- 3. cost-nectar.eu [cost-nectar.eu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. researchgate.net [researchgate.net]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. Thermodynamic Data for Synthetic Dawsonite - Michael J. Ferrante, J. M. Stuve, Dale W. Richardson - Google Livres [books.google.fr]

- 11. researchgate.net [researchgate.net]

- 12. Structure of aluminum hydroxide gel I: initial precipitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. physics.mff.cuni.cz [physics.mff.cuni.cz]

- 14. arxiv.org [arxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 18. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

Factors affecting the precipitation of aluminum carbonate from solution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precipitation of aluminum carbonate from aqueous solutions is a complex process governed by a multitude of factors. Contrary to its simple stoichiometric formula, Al₂(CO₃)₃, true aluminum carbonate is highly unstable in the presence of water and readily hydrolyzes.[1][2] Consequently, precipitates formed from solutions containing aluminum and carbonate ions are typically basic aluminum carbonates, carbonate-containing aluminum hydroxides, or related complex minerals such as dawsonite (B1143670).[3][4] This technical guide provides a comprehensive overview of the critical factors influencing the formation and characteristics of these precipitates, including the fundamental role of aluminum ion hydrolysis, the dominant effect of pH, and the influence of temperature, reactant concentrations, and ionic strength. Detailed experimental protocols for the controlled synthesis of these compounds are presented, alongside tabulated quantitative data to facilitate comparison and analysis. Furthermore, this guide includes graphical representations of key reaction pathways and experimental workflows to provide a clear and concise understanding of the underlying chemical processes.

The Chemistry of Aluminum in Aqueous Carbonate Solutions

The precipitation of aluminum-containing solids from a carbonate solution is not a straightforward crystallization of Al₂(CO₃)₃. The process is dominated by the hydrolysis of the aluminum ion (Al³⁺). Due to its high charge density, the Al³⁺ ion is strongly polarizing and coordinates with six water molecules to form the hexaaquaaluminum ion, [Al(H₂O)₆]³⁺.[5][6] This complex acts as a weak acid, undergoing a series of deprotonation reactions to form various monomeric and polymeric hydroxo-aluminum species.[7][8][9]

The primary hydrolysis reaction can be represented as:

[Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(H₂O)₅(OH)]²⁺ + H₃O⁺

As the pH of the solution increases, this hydrolysis proceeds, leading to the formation of species such as [Al(OH)]²⁺, [Al(OH)₂]⁺, and polymeric cations like [Al₃(OH)₄]⁵⁺.[5][8] Eventually, these reactions lead to the precipitation of amorphous aluminum hydroxide (B78521), Al(OH)₃, or crystalline forms such as gibbsite, bayerite, or nordstrandite.[10]

When carbonate ions (CO₃²⁻) are present, they can be incorporated into the precipitating aluminum hydroxide structure, leading to the formation of basic aluminum carbonates. The extent of carbonate incorporation and the specific phase that forms are highly dependent on the reaction conditions.

Aluminum Speciation

The distribution of soluble aluminum species is highly dependent on pH. At low pH values (below 4), the dominant species is the hydrated aluminum ion, [Al(H₂O)₆]³⁺. As the pH increases into the range of 4 to 6, a variety of soluble hydroxo-aluminum complexes form. In the neutral pH range, the solubility of aluminum is at its minimum, and solid aluminum hydroxide is the predominant form. At higher pH values (above 8-9), the soluble tetrahydroxoaluminate ion, [Al(OH)₄]⁻, becomes the dominant species.

Key Factors Affecting Precipitation

pH

The pH of the solution is the most critical factor influencing the precipitation of aluminum-carbonate species. It dictates the type of aluminum hydroxo complexes available to react with carbonate and the overall composition and structure of the precipitate.

-

Low pH (< 6): At lower pH values, the concentration of hydroxyl ions is low, and the hydrolysis of aluminum ions is limited. While carbonate ions are present, the conditions generally do not favor the precipitation of a solid phase.

-

Neutral to Mildly Alkaline pH (6-9.5): This is the typical range for the precipitation of amorphous aluminum hydroxycarbonate and crystalline basic aluminum carbonates like dawsonite (NaAlCO₃(OH)₂).[4][11] The particle size of the precipitate has been observed to decrease as the pH of precipitation is increased from 6 to 10.[4] Crystalline dawsonite has been reported to form in the pH range of 7.5 to 9.5.[4]

-

High pH (> 9.5): At higher pH, the formation of the soluble aluminate ion, [Al(OH)₄]⁻, is favored, which can inhibit the precipitation of aluminum-containing solids unless other cations are present to form layered double hydroxides.

Temperature

Temperature influences both the kinetics of the precipitation reactions and the solubility of the resulting products.

-

Increased temperature generally favors more homogeneous precipitation.[12] It can also influence the crystalline phase of the precipitate. For example, in the synthesis of dawsonite from basic aluminum sulfate (B86663), the initial dissolution is carried out at 80°C, followed by crystallization at a lower temperature of 60°C.

-

The solubility of dawsonite has been shown to increase with increasing temperature.[13]

Reactant Concentrations and Addition Rate

The concentrations of the aluminum salt and the carbonate source, as well as the rate at which they are mixed, play a significant role in determining the properties of the precipitate.

-

Higher reactant concentrations can lead to localized areas of high supersaturation, potentially resulting in a more amorphous and less homogeneous precipitate.

-

A slower rate of addition of the titrant (carbonate solution) favors more homogeneous precipitation.[12] Controlled, slow addition allows for the gradual formation of nuclei and uniform particle growth.

Ionic Strength

The ionic strength of the solution, influenced by the concentration of all dissolved salts, can affect the activity of the ions involved in the precipitation and the stability of the colloidal particles formed. While specific studies on the effect of ionic strength on aluminum carbonate precipitation are limited, it is a factor that can influence the kinetics of nucleation and particle aggregation.[14]

Quantitative Data on Precipitation

The following tables summarize the quantitative data gathered from various sources on the precipitation of aluminum-carbonate species.

Table 1: Effect of pH on the Properties of Precipitated Carbonate-Containing Aluminum Hydroxide

| pH of Precipitation | Particle Size | Crystalline Phase | Reference |

| 6.0 - 10.0 | Decreases with increasing pH | Amorphous | [4] |

| 7.5 - 9.5 | - | Crystalline dawsonite present | [4] |

Table 2: Composition of Amorphous Aluminum Hydroxycarbonate

| Parameter | Value | Reference |

| Maximum Carbonate to Aluminum Ratio | 0.5 | [15] |

Table 3: Reactant Concentrations and Conditions for the Synthesis of Carbonate-Containing Aluminum Species

| Precipitate | Aluminum Source | Carbonate Source | pH | Temperature (°C) | Reference |

| Carbonate-containing aluminum hydroxide | 0.5 M AlCl₃ | 2 M Na₂CO₃ | 6.0 - 10.0 | Not specified | [4] |

| Amorphous aluminum hydroxycarbonate | Aluminum nitrate | Sodium carbonate | Concentration dependent | Not specified | [15] |

| Dawsonite (NaAl(OH)₂CO₃) | Basic aluminum sulfate | 1 M Na₂CO₃ | - | 80 (dissolution), 60 (crystallization) | [16] |

| Dawsonite (NaAl(OH)₂CO₃) | 1 M AlCl₃ | 1 M NaHCO₃ | 10.0 ± 0.1 | 80, 120, 160 | [17] |

Experimental Protocols

Protocol for the Precipitation of Carbonate-Containing Aluminum Hydroxide at Constant pH

This protocol is adapted from the work of Scholtz et al. (1984).[4]

Materials:

-

0.5 M Aluminum chloride (AlCl₃) solution

-

2 M Sodium carbonate (Na₂CO₃) solution

-

Reaction vessel equipped with a pH electrode, a stirrer, and two inlet pumps

-

pH controller

Procedure:

-

Set up the reaction vessel with the pH electrode and stirrer.

-

Calibrate the pH electrode.

-

Set the desired constant pH for the precipitation (e.g., pH 7.0).

-

Begin stirring the solution in the reaction vessel (initially deionized water).

-

Simultaneously pump the 0.5 M AlCl₃ solution into the vessel at a constant rate (e.g., 2 mL/min).

-

The pH controller will automatically infuse the 2 M Na₂CO₃ solution at a rate necessary to maintain the set pH.

-

Continue the process until the desired amount of precipitate is formed.

-

Stop the pumps and stirring.

-

Allow the precipitate to settle.

-

Separate the precipitate by filtration or centrifugation.

-

Wash the precipitate with deionized water to remove soluble salts.

-

Dry the precipitate at an appropriate temperature (e.g., 60°C).

Protocol for the Synthesis of Dawsonite

This protocol is based on the method described for the synthesis of sodium dawsonite.

Materials:

-

Basic aluminum sulfate

-

1 M Sodium carbonate (Na₂CO₃) solution

-

Reaction vessel with heating and stirring capabilities

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolve the basic aluminum sulfate in 1 M sodium carbonate solution in the reaction vessel at 80°C with stirring.

-

Once dissolved, cool the solution to 60°C.

-

Maintain the temperature at 60°C to allow for the crystallization of sodium dawsonite. This may take several hours.

-

After crystallization is complete, separate the solid product from the liquid by vacuum filtration.

-

Wash the crystalline product with deionized water.

-

Dry the synthesized dawsonite in an oven at 90°C.

Reaction Pathways and Mechanisms

The formation of basic aluminum carbonates involves a complex interplay between the hydrolysis of aluminum ions and their interaction with carbonate ions. The following diagram illustrates a simplified conceptual pathway.

Conclusion

The precipitation of "aluminum carbonate" from aqueous solutions is a nuanced process that results in the formation of basic aluminum carbonates or carbonate-containing aluminum hydroxides, rather than the simple salt Al₂(CO₃)₃. The key to controlling the outcome of this precipitation lies in the careful management of several critical factors, with pH being the most influential. By controlling the pH, temperature, reactant concentrations, and rate of addition, it is possible to tailor the properties of the resulting precipitate, such as particle size and crystallinity. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to understand and manipulate these factors for their specific applications, from the synthesis of pharmaceutical ingredients to the development of advanced materials. Further research into the detailed kinetics and thermodynamics of these systems will continue to refine our understanding and control over these complex precipitation processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Aluminium carbonate - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Properties of carbonate-containing aluminum hydroxide produced by precipitation at constant pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The systematic study of aluminium speciation in medium concentrated aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Hydrolysis of Al3+ in Aqueous Solutions: Experiments and Ab Initio Simulations | Semantic Scholar [semanticscholar.org]

- 7. Hydrolysis of Al3+ in Aqueous Solutions: Experiments and Ab Initio Simulations [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of pH on the aluminum salts hydrolysis during coagulation process: formation and decomposition of polymeric aluminum species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. meetings.copernicus.org [meetings.copernicus.org]

- 13. researchgate.net [researchgate.net]

- 14. preprints.org [preprints.org]

- 15. Nature of amorphous aluminum hydroxycarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

In Vitro Solubility of Aluminum Carbonate at Different pH Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vitro solubility of aluminum-containing species resulting from the introduction of aluminum carbonate to aqueous media at various pH levels. Due to the inherent instability of aluminum carbonate in water, it rapidly hydrolyzes to form aluminum hydroxide (B78521). Consequently, this document focuses on the pH-dependent solubility of aluminum hydroxide as the primary determinant of soluble aluminum concentration. This guide includes quantitative solubility data, detailed experimental protocols for determining aluminum solubility, and visualizations of the underlying chemical principles and experimental workflows.

Introduction: The Chemistry of Aluminum Carbonate in Aqueous Solutions

Aluminum carbonate (Al₂(CO₃)₃) is a salt that is notably unstable in aqueous environments.[1][2][3] When introduced to water, it readily undergoes hydrolysis, reacting with water molecules to form the more stable aluminum hydroxide (Al(OH)₃) and carbon dioxide gas.

Reaction: Al₂(CO₃)₃(s) + 6H₂O(l) → 2Al(OH)₃(s) + 3CO₂(g)

Therefore, the concept of "solubility of aluminum carbonate" in an aqueous in vitro setting is more accurately described as the solubility of the resulting aluminum hydroxide precipitate. The concentration of soluble aluminum in solution is governed by the equilibrium between solid aluminum hydroxide and various soluble aluminum species, a process that is highly dependent on the pH of the medium.[4]

Quantitative Solubility Data: Total Dissolved Aluminum as a Function of pH

The solubility of aluminum hydroxide exhibits amphoteric behavior, meaning it is sparingly soluble in the neutral pH range but shows increased solubility in both acidic and alkaline conditions.[4] At low pH, the predominant soluble species is the hydrated aluminum ion, [Al(H₂O)₆]³⁺ (often simplified as Al³⁺). As the pH increases towards neutrality, the concentration of dissolved aluminum decreases due to the precipitation of solid Al(OH)₃. In alkaline environments (high pH), the aluminum hydroxide redissolves to form the soluble tetrahydroxoaluminate ion, [Al(OH)₄]⁻.[4]

The following table summarizes the approximate total dissolved aluminum concentration at equilibrium with solid aluminum hydroxide at 25°C across a range of pH values.

| pH | Total Dissolved Aluminum (mol/L) | Predominant Soluble Aluminum Species |

| 4.0 | ~1 x 10⁻³ | Al³⁺ |

| 5.0 | ~1 x 10⁻⁵ | Al(OH)²⁺, Al³⁺ |

| 6.0 | ~4 x 10⁻⁷ | Al(OH)₂⁺, Al(OH)₃(aq) |

| 7.0 | ~2 x 10⁻⁷ | Al(OH)₃(aq) |

| 8.0 | ~2 x 10⁻⁷ | Al(OH)₃(aq), [Al(OH)₄]⁻ |

| 9.0 | ~6 x 10⁻⁷ | [Al(OH)₄]⁻ |

| 10.0 | ~6 x 10⁻⁶ | [Al(OH)₄]⁻ |

| 11.0 | ~6 x 10⁻⁵ | [Al(OH)₄]⁻ |

| 12.0 | ~6 x 10⁻⁴ | [Al(OH)₄]⁻ |

Note: These values are based on established experimental data and are intended for comparative and illustrative purposes.[5]

Experimental Protocols

Equilibrium Solubility Determination using the Shake-Flask Method

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound at a specific temperature and pH.[5]

Materials and Reagents:

-

Aluminum hydroxide (or aluminum carbonate as the precursor)

-

Deionized water (Type I)

-

Hydrochloric acid (HCl), 0.1 M solution

-

Sodium hydroxide (NaOH), 0.1 M solution

-

pH buffer solutions for calibration

-

Conical flasks with stoppers

-

Temperature-controlled orbital shaker

-

Calibrated pH meter

-

Centrifuge and centrifuge tubes

-

Syringe filters (e.g., 0.22 µm pore size)

-

Analytical instrument for aluminum quantification (e.g., Inductively Coupled Plasma-Optical Emission Spectrometry, ICP-OES, or Atomic Absorption Spectroscopy, AAS)[6][7]

Procedure:

-

Preparation of Media: Prepare a series of aqueous solutions at different target pH values in separate conical flasks.

-

pH Adjustment: Adjust the pH of each solution to the desired level using 0.1 M HCl or 0.1 M NaOH.

-

Addition of Solute: Add an excess amount of solid aluminum hydroxide to each flask to ensure that equilibrium with the solid phase can be achieved.

-

Equilibration: Seal the flasks and place them in a temperature-controlled orbital shaker (e.g., at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the solid to settle. Separate the solid and liquid phases by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter.[5]

-

Final pH Measurement: Accurately measure and record the final pH of the clear supernatant.

-

Quantification of Dissolved Aluminum: Analyze the concentration of aluminum in the filtered supernatant using a validated analytical method such as ICP-OES or AAS.[6][7]

Analytical Methods for Aluminum Quantification

Several analytical techniques can be employed for the precise measurement of dissolved aluminum concentrations.[6][7][8]

-

Atomic Absorption Spectroscopy (AAS): A common and reliable method for determining the concentration of metals in a solution.[6]

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A highly sensitive method suitable for trace element analysis.

-

Thermometric Titration: A rapid method that can also simultaneously determine hydroxide concentration.[9]

-

Fluoride Ion-Selective Electrode Method: A highly accurate and precise method for aluminum determination.[8]

Visualizations

Dominant Aluminum Species as a Function of pH

The following diagram illustrates the relationship between pH and the predominant soluble aluminum species in an aqueous solution in equilibrium with solid aluminum hydroxide.

Caption: Predominant soluble aluminum species at different pH ranges.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps in the experimental protocol for determining the in vitro solubility of aluminum hydroxide.

Caption: Workflow for the shake-flask solubility experiment.

Conclusion

The in vitro behavior of aluminum carbonate in aqueous media is characterized by its rapid hydrolysis to aluminum hydroxide. Consequently, the assessment of its "solubility" is effectively the determination of the pH-dependent solubility of aluminum hydroxide. Understanding this relationship is critical for researchers and drug development professionals working with aluminum-containing compounds, as the pH of the local environment will dictate the concentration of soluble aluminum and its potential for absorption and biological interaction. The experimental protocols and analytical methods outlined in this guide provide a robust framework for accurately quantifying the in vitro solubility of aluminum species across a range of physiologically relevant pH conditions.

References

- 1. youtube.com [youtube.com]

- 2. quora.com [quora.com]

- 3. Aluminium carbonate - Wikipedia [en.wikipedia.org]

- 4. Aluminum salts final content: chapter 2.3 - Canada.ca [canada.ca]

- 5. benchchem.com [benchchem.com]

- 6. inis.iaea.org [inis.iaea.org]

- 7. ANALYTICAL METHODS - Toxicological Profile for Aluminum - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Determination of aluminum by four analytical methods (Technical Report) | OSTI.GOV [osti.gov]

- 9. Thermometric analysis of aluminum by back-titration | Metrohm [metrohm.com]

The Hydrolysis of Aluminum Carbonate: A Technical Guide to the Formation of Aluminum Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum carbonate (Al₂(CO₃)₃) is a highly unstable compound that readily undergoes hydrolysis in the presence of water to form aluminum hydroxide (B78521) (Al(OH)₃) and carbon dioxide (CO₂). This technical guide provides an in-depth analysis of the mechanism of this reaction, focusing on the underlying chemical principles, relevant quantitative data, and experimental methodologies. Due to the inherent instability of solid aluminum carbonate, this guide will primarily address the hydrolysis reaction as it occurs in aqueous solutions, which is the most practical and extensively studied context. This information is critical for professionals in fields where the formation and properties of aluminum hydroxide are of interest, such as in the development of pharmaceuticals like antacids and vaccine adjuvants.

Introduction

The chemistry of aluminum compounds is of significant interest in various scientific and industrial fields. Aluminum hydroxide, in particular, is a compound with diverse applications, including its use as a flame retardant, a flocculant in water purification, and as an active ingredient in pharmaceutical preparations.[1] The formation of aluminum hydroxide from the hydrolysis of aluminum carbonate is a rapid and efficient process, driven by the fundamental acidic nature of the hydrated aluminum ion and the basicity of the carbonate ion.[2] Understanding the mechanism of this reaction is crucial for controlling the synthesis and properties of aluminum hydroxide.

The Chemical Mechanism of Hydrolysis

The overall balanced chemical equation for the hydrolysis of aluminum carbonate is:

Al₂(CO₃)₃(s) + 3H₂O(l) → 2Al(OH)₃(s) + 3CO₂(g)[3][4]

However, this equation simplifies a more complex series of reactions that occur in an aqueous environment. The primary driving force for this reaction is the high charge density of the aluminum cation (Al³⁺), which makes it a strong Lewis acid.[5] In water, the Al³⁺ ion exists as the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺.[6] This complex is acidic and readily donates protons in a stepwise manner.

The carbonate ion (CO₃²⁻), derived from a weak acid (carbonic acid), acts as a Brønsted-Lowry base. When an aluminum salt and a carbonate salt are mixed in water, the following key steps occur:

-

Proton Transfer: The acidic [Al(H₂O)₆]³⁺ ion reacts with the basic CO₃²⁻ ion, leading to the transfer of protons.[2]

-

Formation of Aluminum Hydroxide: This proton transfer results in the formation of a neutral, insoluble aluminum hydroxide precipitate.[2]

-

Formation of Carbon Dioxide: The protonated carbonate ion forms carbonic acid (H₂CO₃), which is unstable and decomposes into carbon dioxide and water.[2]

The reaction is so facile that aluminum carbonate is extremely difficult to isolate under normal conditions.[5] Any attempt to synthesize it in an aqueous solution typically results in the immediate precipitation of aluminum hydroxide.[7]

Signaling Pathway of Hydrolysis

The following diagram illustrates the key steps in the hydrolysis of aluminum carbonate in an aqueous environment.

Quantitative Data

| Reaction | Equilibrium Constant (log K) | Reference |

| Al³⁺ + H₂O ⇌ Al(OH)²⁺ + H⁺ | -4.98 | [8] |

| Al³⁺ + 2H₂O ⇌ Al(OH)₂⁺ + 2H⁺ | -10.63 | [8] |

| Al³⁺ + 3H₂O ⇌ Al(OH)₃ + 3H⁺ | -15.99 | [8] |

| Al³⁺ + 4H₂O ⇌ Al(OH)₄⁻ + 4H⁺ | -22.91 | [8] |

| 2Al³⁺ + 2H₂O ⇌ Al₂(OH)₂⁴⁺ + 2H⁺ | -7.62 | [8] |

| 3Al³⁺ + 4H₂O ⇌ Al₃(OH)₄⁵⁺ + 4H⁺ | -13.90 | [8] |

| 13Al³⁺ + 28H₂O ⇌ Al₁₃O₄(OH)₂₄⁷⁺ + 32H⁺ | -100.03 | [8] |

Experimental Protocols

As it is impractical to study the hydrolysis of isolated aluminum carbonate, a representative experimental protocol for the synthesis of aluminum hydroxide via the reaction of an aluminum salt with a carbonate salt is provided below. This method effectively simulates the hydrolysis of aluminum carbonate in situ.

Synthesis of Aluminum Hydroxide Gel

Objective: To synthesize amorphous aluminum hydroxide gel by reacting aluminum chloride with sodium carbonate.

Materials:

-

Aluminum chloride hexahydrate (AlCl₃·6H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Distilled or deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Wash bottle

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.5 M solution of aluminum chloride by dissolving the appropriate amount of AlCl₃·6H₂O in distilled water.

-

Prepare a 0.75 M solution of sodium carbonate by dissolving the appropriate amount of Na₂CO₃ in distilled water.

-

-

Precipitation:

-

Place a beaker containing the aluminum chloride solution on a magnetic stirrer.

-

Slowly add the sodium carbonate solution to the aluminum chloride solution while stirring continuously. A white, gelatinous precipitate of aluminum hydroxide will form immediately, and effervescence due to the release of carbon dioxide will be observed.

-

-

Digestion:

-

Continue stirring the mixture for 30-60 minutes at room temperature to allow the precipitate to age.

-

-

Filtration and Washing:

-

Separate the aluminum hydroxide precipitate from the supernatant by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with distilled water to remove any soluble byproducts, such as sodium chloride.

-

-

Drying:

-

Carefully transfer the washed precipitate to a watch glass or evaporating dish.

-

Dry the precipitate in an oven at a temperature of 80-100°C until a constant weight is achieved.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the synthesis of aluminum hydroxide.

Conclusion

The hydrolysis of aluminum carbonate to aluminum hydroxide is a rapid and complete reaction driven by the strong acidity of the hydrated aluminum ion and the basicity of the carbonate ion. While the high instability of solid aluminum carbonate makes direct studies of its hydrolysis challenging, the reaction can be effectively investigated in aqueous solutions by reacting soluble aluminum and carbonate salts. The provided mechanistic insights, quantitative data on aluminum ion hydrolysis, and experimental protocols offer a comprehensive guide for researchers, scientists, and drug development professionals working with aluminum hydroxide. A thorough understanding of this fundamental reaction is essential for the controlled synthesis and application of this important inorganic compound.

References

- 1. Aluminium carbonate - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. inorganic chemistry - Why is aluminium carbonate unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. WO2001064584A2 - Method for producing an aluminium hydroxide gel - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cost-nectar.eu [cost-nectar.eu]

An In-depth Technical Guide to the Physical and Chemical Properties of Aluminum Carbonate

Nomenclature Note: The term "dialuminum tricarbonate" is a descriptive but non-standard name. The chemically accepted nomenclature is aluminum carbonate, with the molecular formula Al₂(CO₃)₃. This document will use the standard name.

Introduction

Aluminum carbonate (Al₂(CO₃)₃) is a salt of aluminum and carbonic acid.[1] It is a compound of significant interest due to its role as a phosphate (B84403) binder and antacid in medical applications.[2][3] However, pure, anhydrous aluminum carbonate is notoriously unstable and has not been isolated under normal conditions.[2][4][5] It readily hydrolyzes in the presence of moisture to form aluminum hydroxide (B78521) and carbon dioxide.[5][6][7] Consequently, much of the available data pertains to basic aluminum carbonate or hydrated forms. This guide provides a comprehensive overview of the known physical and chemical properties of aluminum carbonate, with a focus on its instability and the experimental challenges it presents.

Physical Properties

The physical properties of aluminum carbonate are not well-established due to its instability.[6] Reported values often vary and may correspond to basic or hydrated forms of the compound. The available data is summarized in Table 1.

| Property | Value(s) | Notes |

| Molecular Formula | Al₂(CO₃)₃ | |

| Molecular Weight | 233.99 g/mol | [1][8][9] |

| Appearance | White powder or solid | [6][8][10] |

| Density | 1.5 g/cm³ | [1][8][10] |

| Melting Point | 58 °C | Decomposes upon heating.[1][8][10] |

| Boiling Point | Decomposes | [6][8][10] |

| Solubility in Water | Insoluble or sparingly soluble; hydrolyzes. | [6][10][11] |

| CAS Number | 14455-29-9 | [3][12][13] |

Chemical Properties

The chemistry of aluminum carbonate is dominated by its instability and reactivity, particularly with water and acids.

3.1. Instability and Decomposition

Aluminum carbonate is a salt of a weak acid (carbonic acid) and a weak base (aluminum hydroxide), which contributes to its tendency to hydrolyze.[4][5] The small, highly charged aluminum cation (Al³⁺) polarizes the electron cloud of the carbonate anion (CO₃²⁻), weakening the C-O bonds and making the compound susceptible to decomposition.[5]

In the presence of moisture, aluminum carbonate rapidly decomposes to aluminum hydroxide (Al(OH)₃) and carbon dioxide (CO₂).[6][14]

Chemical Equation for Hydrolysis: Al₂(CO₃)₃ + 3H₂O → 2Al(OH)₃ + 3CO₂

3.2. Reactions with Acids and Bases

Aluminum carbonate reacts with acids to produce the corresponding aluminum salt, water, and carbon dioxide.[6] For example, with hydrochloric acid:

Reaction with Acid: Al₂(CO₃)₃ + 6HCl → 2AlCl₃ + 3H₂O + 3CO₂

With strong bases, it can form aluminates.[6] For example, with sodium hydroxide:

Reaction with Base: Al₂(CO₃)₃ + 2NaOH → 2Al(OH)₃ + 3Na₂CO₃

Experimental Protocols

Due to its instability, the synthesis of pure aluminum carbonate is challenging and requires specific conditions. The following are generalized methodologies reported for its preparation.

4.1. Synthesis at High Pressure and Low Temperature

One reported method for synthesizing aluminum carbonate involves the reaction of aluminum oxide with carbon dioxide under high pressure and at a temperature near 0°C.[1][2]

4.2. Preparation of Basic Aluminum Carbonate Gels

A patented method describes the preparation of basic aluminum carbonate gels, which are more stable.[15] This process involves reacting an aluminum salt (e.g., aluminum sulfate) with a carbonate (e.g., sodium carbonate) in an aqueous medium.

A general workflow for such a synthesis is outlined below:

Signaling Pathways and Biological Interactions

There is no evidence in the scientific literature to suggest that aluminum carbonate is directly involved in specific cellular signaling pathways. Its primary biological relevance is as a therapeutic agent. In medicine, basic aluminum carbonate is used as an antacid and a phosphate binder.[2][4] In the gastrointestinal tract, it dissociates, and the aluminum ions bind to dietary phosphate, preventing its absorption. This is particularly useful in managing hyperphosphatemia in patients with kidney disease.[2]

Conclusion

Aluminum carbonate is a compound that is simple in its chemical formula but complex in its behavior due to its inherent instability. While its physical properties are not well-defined, its chemical reactivity, particularly its hydrolysis, is a key characteristic. The synthesis of pure aluminum carbonate remains a significant challenge, with more stable basic aluminum carbonates being more commonly prepared and utilized, especially in pharmaceutical applications. Further research under anhydrous and controlled conditions is necessary to fully characterize this elusive compound.

References

- 1. electrical4u.net [electrical4u.net]

- 2. aluminumsulfate.info [aluminumsulfate.info]

- 3. Aluminum Carbonate Supplier | 14455-29-9 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 4. Aluminum Carbonate | Aluminum Sulfate | Aluminum Manufacturers [aluminummanufacturers.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. orchidsinternationalschool.com [orchidsinternationalschool.com]

- 7. Sciencemadness Discussion Board - Aluminum Carbonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Aluminium Carbonate Formula - Preparation, Properties, Uses and FAQs [vedantu.com]

- 9. collegedunia.com [collegedunia.com]

- 10. Aluminium Carbonate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 11. chembk.com [chembk.com]

- 12. Aluminium carbonate - Wikipedia [en.wikipedia.org]

- 13. ases.in [ases.in]

- 14. webqc.org [webqc.org]

- 15. US4500444A - Process for preparing basic aluminum carbonate gels substantially free from foreign anions and fibrous colloidal alumina monohydrate of a boehmite crystal lattice structure - Google Patents [patents.google.com]

Spectroscopic Analysis of Aluminum Carbonate Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The study of aluminum carbonate presents a unique challenge in inorganic chemistry and materials science. Unlike many other metal carbonates, pure aluminum carbonate, Al₂(CO₃)₃, is a highly unstable compound that readily decomposes in the presence of moisture.[1][2][3] This inherent instability makes the isolation and characterization of true aluminum carbonate intermediates exceptionally difficult under ambient conditions.[2][3] The high charge density of the aluminum cation (Al³⁺) strongly polarizes the carbonate anion (CO₃²⁻), weakening the C-O bonds and leading to rapid hydrolysis to form aluminum hydroxide (B78521) (Al(OH)₃) and carbon dioxide (CO₂) gas.[1]

However, the term "aluminum carbonate intermediates" often encompasses a broader range of species that are crucial in various chemical processes, from catalysis to the formation of pharmaceutical ingredients. These include surface carbonate species on alumina (B75360) (Al₂O₃), basic aluminum carbonates, and related mineral forms like dawsonite.[4][5] Spectroscopic techniques are indispensable for identifying and characterizing these transient and stable species.

This technical guide provides an in-depth overview of the application of key spectroscopic methods—Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis of these more accessible and practically relevant aluminum carbonate-related species.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the vibrational modes of carbonate and related species. It is particularly sensitive to the local chemical environment and coordination of the carbonate ion.

Data Presentation: FTIR Spectral Assignments

The following table summarizes typical infrared absorption bands for various aluminum-carbonate species.

| Species Type | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Bidentate Carbonate on Al₂O₃ | O-C-O asymmetric stretch | ~1520 | [4] |

| O-C-O symmetric stretch | ~1331 | [4] | |

| Aluminum Hydroxide Gel with Carbonate | CO₃²⁻ stretching | 1520, 1430, 1090 (shoulders) | [6] |

| C-O bending | ~850 | [6] | |

| Al-O bond | 955, 590 | [6] | |

| Dawsonite (NaAlCO₃(OH)₂) | O-H stretching | ~3400 (broad) | [6] |

| CO₃²⁻ stretching | ~1550, ~1400 | [6] | |

| Al-O-H bending | ~1100 | [6] | |

| Al-O stretching | ~950 | [6] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for analyzing solid or semi-solid samples with minimal preparation.

-

Sample Preparation:

-

For powdered samples (e.g., alumina with adsorbed species, synthesized basic aluminum carbonates), a small amount of the powder is placed directly onto the ATR crystal.

-

For gels, a thin layer is applied to the crystal.

-

-

Instrumentation and Data Acquisition:

-